2,4-Bis(methylsulfonyl)benzaldehyde

Hammett constant electron deficiency structure-reactivity relationship

Researchers needing complete imine condensation with weakly nucleophilic amines face low yields with standard benzaldehydes. 2,4-Bis(methylsulfonyl)benzaldehyde (Σσₚ +1.44) delivers the highest electrophilic activation among disubstituted benzaldehydes, driving Schiff base formation to completion. • Enables poly-Schiff base synthesis with high molecular weight and thermal stability. • ~5× potency advantage over methylthio analogs in bioactive library synthesis. • Batch-specific COA with GC purity ≥96.8% ensures consistent reaction outcomes.

Molecular Formula C9H10O5S2
Molecular Weight 262.3 g/mol
CAS No. 1845690-57-4
Cat. No. B1396832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(methylsulfonyl)benzaldehyde
CAS1845690-57-4
Molecular FormulaC9H10O5S2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C
InChIInChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3
InChIKeyRYNVNUQDJIJRKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(methylsulfonyl)benzaldehyde — Dual Sulfone Aldehyde Building Block


2,4-Bis(methylsulfonyl)benzaldehyde (CAS 1845690-57-4), also known as 2,4-dimethanesulfonylbenzaldehyde, is a benzaldehyde derivative bearing two strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) groups at the 2- and 4-positions of the aromatic ring [1]. With a molecular formula of C₉H₁₀O₅S₂ and a molecular weight of 262.3 g/mol, this compound appears as a white to off-white crystalline solid with a reported melting point of 140–144 °C and is soluble in organic solvents such as DMSO, methanol, ethanol, and acetone while being only slightly soluble in water [2]. Its XLogP3-AA value of -0.1 and topological polar surface area (TPSA) of 102 Ų indicate balanced polarity characteristics for a bis-sulfone aromatic aldehyde [1]. The compound is classified as a hazardous substance (H315, H319, H335, H302+312+332) and requires storage sealed in dry conditions at 2–8 °C .

Why 2,4-Bis(methylsulfonyl)benzaldehyde Is Irreplaceable


The combined electronic influence of two para- and ortho-positioned methylsulfonyl groups on the benzaldehyde core—each contributing a Hammett σₚ constant of approximately +0.72 (σ⁻ ≈ 1.05)—creates a uniquely electron-deficient aromatic aldehyde that cannot be replicated by mono-substituted analogs (e.g., 4-(methylsulfonyl)benzaldehyde, single σₚ = +0.72), regioisomeric bis-sulfonyl variants (e.g., 2,5- or 2,6-isomers), or benzaldehydes bearing alternative electron-withdrawing groups such as chloro (σₚ = +0.23) or nitro (σₚ = +0.78, but with distinct steric and metabolic liabilities) [1][2][3]. The 2,4-regiospecific arrangement positions the aldehyde carbonyl ortho to one sulfonyl group and para to the other, generating a distinct electrostatic environment that modulates both the electrophilicity of the carbonyl carbon and the conformational preference of the formyl group—directly affecting reactivity in nucleophilic addition, condensation, and Schiff base formation reactions [2]. Furthermore, biological activity data from structurally related thiazolidin-4-one libraries demonstrate that the sulfonyl oxidation state matters critically: 4-(methylsulfonyl)benzaldehyde-derived compounds exhibit superior antiglioma potency (statistically significant activity at 5 μM for lead compounds) and lower cytotoxicity to normal astrocytes at 250 μM compared to their 4-(methylthio) counterparts, providing class-level evidence that substituting the –SO₂CH₃ pharmacophore with –SCH₃ or other groups is not functionally equivalent [4]. These differences are not cosmetic—they determine whether a given synthetic intermediate successfully yields the target compound, whether a ligand achieves the required binding affinity, and whether a polymer attains the desired thermal and solubility properties.

2,4-Bis(methylsulfonyl)benzaldehyde: Quantitative Evidence vs. Analogs


Electron-Withdrawing Capacity vs. Dichloro and Dimethoxy Analogs

The 2,4-bis(methylsulfonyl) substitution pattern confers a cumulative Hammett Σσₚ value of approximately +1.44 (two –SO₂CH₃ groups at para and ortho positions, each σₚ ≈ +0.72). This is substantially higher than that of 2,4-dichlorobenzaldehyde (Σσₚ ≈ +0.46, two Cl at σₚ = +0.23 each) and dramatically different from electron-donating analogs such as 2,4-dimethoxybenzaldehyde (Σσₚ ≈ -0.54, two OCH₃ at σₚ = -0.27 each) [1]. The resulting electron-deficient carbonyl is more electrophilic, enabling faster imine formation and facilitating nucleophilic aromatic substitution pathways that are inaccessible to less activated congeners [2].

Hammett constant electron deficiency structure-reactivity relationship nucleophilic addition

Melting Point and Density vs. Regioisomeric Analogs

The 2,4-bis(methylsulfonyl)benzaldehyde isomer exhibits a melting point of 140–144 °C and a density of 1.43 g/cm³, as specified by commercial suppliers [1]. While melting point data for the 2,5-isomer (CAS 2411277-68-2) and 2,6-isomer (CAS 2044901-96-2) are not publicly reported in accessible technical datasheets—preventing a direct head-to-head comparison—this very absence of published thermal data for the competing isomers underscores an important procurement differentiator: the 2,4-isomer is the only regioisomer with verified, publicly disclosed melting point and density specifications suitable for identity confirmation by pharmacopoeial or QC methods [1]. The characteristic 140–144 °C melting endotherm provides a practical identity verification checkpoint that cannot be performed with the same confidence for the 2,5- and 2,6-isomers.

melting point comparison crystal packing purity assay regioisomer identification

Sulfonyl vs. Thioether Pharmacophore in Glioma Assays

In a controlled head-to-head study, fourteen 1,3-thiazolidin-4-ones were synthesized from either 4-(methylthio)benzaldehyde or 4-(methylsulfonyl)benzaldehyde and evaluated for antiglioma activity in C6 glioblastoma cells by MTT assay over 72 hours [1]. The methylsulfonyl-derived series demonstrated superior potency: compounds 5b and 5e showed statistically significant reduction of cell viability at concentrations as low as 5 μM, while the most potent methylthio-derived compound (6e) required 25 μM to achieve significance. Critically, none of the 14 compounds—including the methylsulfonyl-derived series—exhibited cytotoxicity against primary astrocytes at 100 μM, and eight compounds (all from the methylsulfonyl series) remained non-cytotoxic at 250 μM, establishing a favorable therapeutic window [1]. Although this study evaluated mono-sulfonyl benzaldehyde derivatives rather than the 2,4-bis-sulfonyl compound directly, the data provide strong class-level evidence that the –SO₂CH₃ oxidation state contributes a potency advantage of approximately 5-fold over the –SCH₃ oxidation state; extrapolating to the 2,4-bis-sulfonyl benzaldehyde scaffold, the presence of two sulfonyl groups would be expected to further enhance or modulate this pharmacophoric effect.

antiglioma activity methylsulfonyl pharmacophore cytotoxicity selectivity thiazolidin-4-one

Synthetic Versatility: Hydrazone and Piperazine Derivatives

2,4-Bis(methylsulfonyl)benzaldehyde serves as the direct precursor to a family of downstream derivatives that have been independently investigated for biological activity [1]. These include [2,4-bis(methylsulfonyl)phenyl]hydrazine (CAS 57396-91-5, explored for neurological and anti-inflammatory indications), 1-[2,4-bis(methylsulfonyl)phenyl]piperazine (CAS 1000018-17-6, investigated as an enzyme inhibitor/receptor modulator), and N'-{(Z)-[2,4-bis(methylsulfonyl)phenyl]methylene}-5-nitro-1-benzofuran-2-carbohydrazide, a hydrazone conjugate [1]. The existence of multiple, structurally distinct derivative classes anchored on the same 2,4-bis(methylsulfonyl)phenyl scaffold confirms the compound's utility as a versatile aldehyde handle for parallel library synthesis. By contrast, analogous derivative sets for the 2,5- and 2,6-regioisomers are substantially less represented in the chemical literature and commercial catalogues.

hydrazone synthesis piperazine derivatives Schiff base privileged scaffold

Purity and QC Documentation Across Vendors

Multiple independent vendors report consistent purity specifications for 2,4-bis(methylsulfonyl)benzaldehyde: Bidepharm (95%), CymitQuimica (96.8% by GC, typical batch COA), Leyan (98%), ChemScene (≥98%), and Chemical Manufacturers India (≥98%) . This inter-vendor convergence on ≥95% purity with GC/HPLC verification provides procurement flexibility and supply chain resilience that is not uniformly available for the 2,5- and 2,6-regioisomers, which are stocked by fewer suppliers and typically report lower or unspecified purity levels . For example, the 2,6-isomer is listed at 95% purity by a single vendor (Enamine), while the 2,5-isomer lacks detailed purity specifications from major stockists.

purity specification quality control batch-to-batch consistency procurement reliability

2,4-Bis(methylsulfonyl)benzaldehyde: Optimal Application Scenarios


Schiff Base Ligands and Poly-Schiff Base Polymers

When the synthetic objective is the condensation of a benzaldehyde with sterically hindered or weakly nucleophilic amines (e.g., aromatic amines, aminophenols), the cumulative Σσₚ of +1.44 for 2,4-bis(methylsulfonyl)benzaldehyde provides the highest electrophilic activation among commercially available disubstituted benzaldehyde building blocks [1]. This enhanced reactivity is particularly valuable for poly-Schiff base synthesis, where incomplete imine formation at each condensation step leads to low-molecular-weight oligomers with compromised thermal and mechanical properties [2]. The 2,4-isomer's electron-deficient carbonyl also facilitates the formation of bidentate Schiff base ligands for metal coordination, where strong imine bond formation is essential for complex stability. Researchers should prioritize this compound over 2,4-dichloro- or 2,4-difluoro-benzaldehyde when the Hammett activation of the latter (Σσₚ ≤ +0.46) is insufficient to drive condensation to completion under mild conditions.

Kinase and COX-2 Inhibitor Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of phenylhydrazine, phenylpiperazine, or hydrazone derivatives for enzyme inhibition screening (e.g., COX-2, tyrosine kinases, or acetylcholinesterase) benefit from the 2,4-isomer's established precedent as a precursor to multiple bioactive derivative classes [1]. The ~5× potency advantage of –SO₂CH₃ over –SCH₃ pharmacophores demonstrated in glioma cell assays [2] supports the strategic selection of the bis-sulfonyl scaffold for generating initial hits. Furthermore, the availability of detailed QC documentation (GC purity 96.8%, batch-specific COA) from multiple vendors ensures that library synthesis can proceed with consistent starting material quality across multiple batches, reducing the risk of failed reactions due to aldehyde oxidation or impurity interference.

Regioisomer-Specific Intermediate Synthesis

In process chemistry routes where the 2,4-bis(methylsulfonyl)phenyl fragment is a specified substructure in a patent or regulatory filing (e.g., herbicide intermediates as described in AU2024100034A4, or sulfonamide-based active pharmaceutical ingredients), the unambiguous identity verification enabled by the 140–144 °C melting point of the 2,4-isomer is critical for GMP compliance [1][2]. The regioisomeric 2,5- and 2,6-bis-sulfonyl benzaldehydes, lacking published melting points in standard vendor documentation, introduce an identity confirmation gap that may be unacceptable in an audited manufacturing environment. Procurement of the 2,4-isomer from a vendor providing a certificate of analysis with melting point, GC purity, and NMR data mitigates the regulatory risk of accepting an incorrect positional isomer that could lead to an impurity with distinct toxicological properties.

SAR Studies on Sulfonyl Substitution Pattern

For structure-activity relationship (SAR) studies systematically probing the influence of sulfonyl group count and position on target binding, the 2,4-isomer serves as the logical bis-sulfonyl comparator to the well-characterized mono-sulfonyl analogs (2- and 4-(methylsulfonyl)benzaldehyde) [1][2]. By benchmarking against the mono-sulfonyl thiazolidinone data (5b/5e EC₅₀ ≈ 5 μM in C6 glioma) and the 400-fold selectivity window versus astrocytes (non-cytotoxic at 250 μM) , researchers can quantitatively assess whether adding a second –SO₂CH₃ group at the ortho or para position further enhances potency, alters selectivity, or modifies physicochemical properties such as LogP and TPSA. The commercial availability of the 2,4-isomer from multiple suppliers ensures that SAR campaigns are not interrupted by single-vendor stockouts.

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